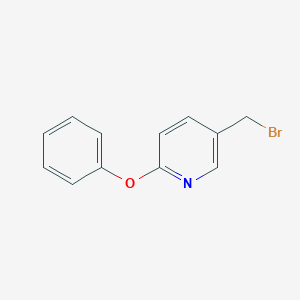

5-(Bromomethyl)-2-phenoxypyridine

Description

Significance of Phenoxypyridine Derivatives in Chemical Research

Phenoxypyridine derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. The fusion of a pyridine (B92270) ring and a phenoxy group creates a scaffold with unique electronic and steric properties, influencing its biological activity and reactivity. ontosight.ai These derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai For instance, certain phenazopyridine (B135373) derivatives have been explored as inhibitors of protein-protein interactions in cancer therapy. nih.gov The versatility of the phenoxypyridine core allows for modifications at various positions, enabling the fine-tuning of its properties for specific applications. ontosight.ainih.gov

Role of Bromomethyl Functionality in Synthetic Organic Chemistry

The bromomethyl group (-CH₂Br) is a highly valuable functional group in synthetic organic chemistry. nih.gov Its significance stems from the fact that the bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. nih.govwikipedia.orgiupac.org This reactivity makes bromomethyl compounds, particularly benzylic and allylic bromides, key intermediates for introducing new functional groups into a molecule. libretexts.orgmasterorganicchemistry.com

The carbon-bromine bond in a bromomethyl group is weaker than a typical C-H bond, facilitating its cleavage. masterorganicchemistry.com This is especially true for benzylic bromides, where the resulting radical or carbocation is stabilized by resonance with the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This enhanced reactivity allows for selective transformations at the benzylic position. masterorganicchemistry.comkhanacademy.org Common reagents used for introducing a bromomethyl group include N-bromosuccinimide (NBS), which provides a low and steady concentration of bromine, ideal for radical bromination reactions. libretexts.orgmasterorganicchemistry.com

The versatility of the bromomethyl group is demonstrated by its participation in various reactions, including:

Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form new carbon-heteroatom bonds. nih.gov

Carbon-Carbon Bond Formation: Participation in reactions like Suzuki-Miyaura cross-couplings to create more complex carbon skeletons. nih.gov

Overview of 5-(Bromomethyl)-2-phenoxypyridine as a Key Synthetic Intermediate

This compound combines the advantageous features of the phenoxypyridine scaffold with the synthetic utility of the bromomethyl group. This makes it a highly valuable intermediate for the synthesis of a diverse array of more complex molecules. The phenoxy group at the 2-position influences the electronic properties of the pyridine ring, while the bromomethyl group at the 5-position serves as a reactive handle for further chemical modifications.

The reactivity of the bromomethyl group in this compound allows for its use in a variety of synthetic transformations. For example, it can undergo nucleophilic substitution reactions with various nucleophiles to introduce new functionalities. This versatility makes it a key building block in the construction of compounds with potential applications in medicinal chemistry and other areas of chemical research.

The synthesis of this compound itself would likely involve the bromination of the corresponding 5-methyl-2-phenoxypyridine (B3143226) precursor, a common strategy for introducing a bromomethyl group onto a heterocyclic ring. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| This compound | C₁₂H₁₀BrNO | 264.12 | Phenoxypyridine scaffold with a reactive bromomethyl group. |

| Benzyl (B1604629) bromide | C₇H₇Br | 171.04 | A classic example of a reactive benzylic bromide used for introducing benzyl groups. wikipedia.org |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | A common reagent for allylic and benzylic bromination. libretexts.orgmasterorganicchemistry.com |

| 2-(Bromomethyl)-5-methoxypyridine | C₇H₈BrNO | 202.05 | An analogous pyridine derivative highlighting the utility of the bromomethyl group in synthesis. |

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrNO |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

5-(bromomethyl)-2-phenoxypyridine |

InChI |

InChI=1S/C12H10BrNO/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8H2 |

InChI Key |

XNSNLBBTRMRGLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)CBr |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Bromomethyl 2 Phenoxypyridine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The most prominent feature of 5-(bromomethyl)-2-phenoxypyridine's reactivity is the bromomethyl (-CH₂Br) group. This functionality is an excellent electrophilic site, making the compound highly susceptible to nucleophilic substitution reactions, typically following an SN2 mechanism. The bromine atom is a good leaving group, facilitating the displacement by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of various functional groups at the 5-position of the pyridine (B92270) ring, making it a valuable building block in organic synthesis.

Common nucleophiles that readily react with the bromomethyl group include:

Amines: Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively.

Thiols: Thiolates or thiols in the presence of a base displace the bromide to yield thioethers.

Alkoxides: Alkoxides and phenoxides react to form ethers.

Azides: Sodium azide (B81097) can be used to introduce an azidomethyl group, which can be further transformed, for example, by reduction to an aminomethyl group.

The general scheme for these reactions involves the attack of the nucleophile on the methylene (B1212753) carbon, with the concurrent departure of the bromide ion. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable polar aprotic solvent.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Primary Amine | Butylamine | N-Butyl-1-(2-phenoxypyridin-5-yl)methanamine |

| Secondary Amine | Diethylamine | N,N-Diethyl-1-(2-phenoxypyridin-5-yl)methanamine |

| Thiol | Ethanethiol | 5-((Ethylthio)methyl)-2-phenoxypyridine |

| Alkoxide | Sodium Methoxide | 5-(Methoxymethyl)-2-phenoxypyridine |

Role as an Electrophilic Synthon in Carbon-Carbon Bond Formation

Beyond substitution with heteroatom nucleophiles, the electrophilic nature of the bromomethyl group is exploited in the formation of new carbon-carbon bonds. In this context, this compound serves as an electrophilic synthon, enabling the alkylation of various carbon-based nucleophiles.

This pathway is crucial for extending the carbon framework of the molecule. Examples of such transformations include:

Alkylation of Enolates: Reaction with enolates derived from ketones, esters, or malonates leads to the formation of new C-C bonds, providing access to more complex structures.

Friedel-Crafts Type Alkylation: Electron-rich aromatic compounds can be alkylated using this compound under Brønsted or Lewis acid catalysis. rsc.orgresearchgate.net

Reaction with Organometallic Reagents: While reactions with highly reactive organometallics like Grignard reagents can be complex, softer carbon nucleophiles such as organocuprates or stabilized carbanions can effectively displace the bromide.

These reactions underscore the utility of this compound in building molecular complexity, serving as a key intermediate in the synthesis of larger, functionalized pyridine derivatives. rsc.org

Table 2: Carbon-Carbon Bond Forming Reactions

| Carbon Nucleophile | Reagent Type | Product Type |

|---|---|---|

| Malonate Anion | Diethyl malonate + Base | Diethyl 2-((2-phenoxypyridin-5-yl)methyl)malonate |

| Cyanide | Sodium Cyanide | 2-(2-Phenoxypyridin-5-yl)acetonitrile |

| Electron-Rich Arene | Anisole + Lewis Acid | 5-((4-Methoxybenzyl)-2-phenoxypyridine |

Formation of Pyridinium (B92312) Salts and Subsequent Reactivity

The pyridine nitrogen atom in this compound possesses a lone pair of electrons and can act as a nucleophile. However, a more common reaction pathway involves the bromomethyl group reacting with tertiary amines to form quaternary pyridinium salts. researchgate.net In this transformation, the tertiary amine displaces the bromide from the bromomethyl group, resulting in a positively charged pyridinium ion and a bromide counter-ion.

These resulting salts are often crystalline solids and are of interest in their own right. nih.govresearchgate.net The formation of the salt modifies the electronic properties and solubility of the parent molecule. Structurally, the cation consists of the pyridinium ring and the phenyl group, and in the solid state, they are linked to the bromide anion through C-H···Br hydrogen bonds. nih.govresearchgate.net

Furthermore, these pyridinium salts are valuable synthetic intermediates. rsc.org For instance, treatment with a base can deprotonate the methylene bridge, generating a pyridinium ylide in situ. researchgate.net These ylides are highly reactive 1,3-dipoles that can readily participate in cycloaddition reactions with various dipolarophiles, providing a pathway to construct a variety of heterocyclic systems. researchgate.net

Table 3: Formation of Pyridinium Salts

| Tertiary Amine | Resulting Pyridinium Salt Name |

|---|---|

| Pyridine | 5-((Pyridin-1-ium-1-yl)methyl)-2-phenoxypyridine bromide |

| Triethylamine | 1-((2-Phenoxypyridin-5-yl)methyl)-triethylammonium bromide |

| 4-Dimethylaminopyridine (DMAP) | 4-(Dimethylamino)-1-((2-phenoxypyridin-5-yl)methyl)pyridin-1-ium bromide |

Coordination Chemistry and Ligand Development involving the Pyridine Nitrogen and Bromomethyl Moiety

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, readily coordinating to a vast range of metal ions through the nitrogen atom's lone pair. mdpi.com this compound is no exception and can act as a monodentate ligand, binding to a metal center via its pyridine nitrogen. The steric bulk of the 2-phenoxy group can influence the coordination geometry and the stability of the resulting metal complex.

More significantly, the bromomethyl group serves as a reactive handle for ligand development. While direct coordination involving the bromine atom is less common, it can be readily substituted to introduce additional donor atoms, transforming the parent molecule into a bidentate or polydentate ligand. This strategy is a cornerstone of ligand design, allowing for the synthesis of chelating agents with tailored properties.

For example, nucleophilic substitution of the bromide with a pyridine-containing thiol would yield a bidentate N,S-ligand. Similarly, reaction with an amino-substituted pyridine would create a bidentate N,N-ligand. These tailored ligands can then be used to form stable chelate complexes with transition metals such as copper, silver, platinum, or molybdenum, finding applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netnih.gov

Table 4: Potential Ligand Applications

| Metal Ion Example | Potential Coordination Mode | Ligand Type |

|---|---|---|

| Pd(II), Pt(II) | Monodentate via Pyridine-N | Simple Ligand |

| Cu(I), Ag(I) | Monodentate via Pyridine-N | Simple Ligand |

| Ru(II) | Bidentate (N,N') after functionalization | Chelating Ligand |

Derivatization and Molecular Architecture Development from 5 Bromomethyl 2 Phenoxypyridine

Strategic Incorporation into Supramolecular Systems (e.g., Calixarenes)

Supramolecular chemistry focuses on the design of large, well-organized molecular assemblies held together by non-covalent interactions. Calixarenes, a class of macrocyclic compounds formed from phenol (B47542) units linked by methylene (B1212753) bridges, are prominent examples of molecular scaffolds used in supramolecular chemistry. Their pre-organized, basket-like cavities can be chemically modified to create sophisticated host-guest systems. The functionalization of the calixarene (B151959) rim with specific substituents is a powerful strategy for tailoring their recognition properties.

The reactive nature of the bromomethyl group in compounds like 5-(bromomethyl)-2-phenoxypyridine makes it an ideal reagent for attachment to the phenolic hydroxyl groups of a calixarene. While direct studies on this compound are limited in published literature, a closely related analogue, 5-(bromomethyl)-2-phenylpyridine , has been successfully used to create complex calixarene derivatives. This provides a clear blueprint for how the phenoxy-substituted variant could be employed.

In a notable study, researchers synthesized a calixarene derivative functionalized at alternate positions on its lower rim with three 6-phenylpyrid-3'-ylmethoxy) groups. This was achieved through the reaction of the 1,3,5-trimethylether of p-tert-butylcalixarene with 5-(bromomethyl)-2-phenylpyridine in the presence of a base, sodium hydride. This reaction highlights the utility of the bromomethylpyridine moiety in constructing deep, cavity-containing supramolecular structures. The resulting calixarene derivative was found to exist predominantly in a C3v cone conformation, creating a well-defined molecular pocket.

Table 1: Synthesis of a Functionalized Calixarene Derivative

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Conformation |

| p-tert-Butylcalixarene 1,3,5-trimethylether | 5-(Bromomethyl)-2-phenylpyridine | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 56-75% | Cone |

This table summarizes the reaction conditions for the synthesis of a calixarene derivative using a close analogue of this compound, demonstrating a key synthetic strategy.

This strategic incorporation of pyridine-containing arms onto a calixarene scaffold is significant for developing receptors for specific molecular recognition tasks. The pyridine (B92270) units can act as hydrogen bond acceptors or metal coordination sites, adding further functionality to the calixarene's inherent host-guest capabilities.

Synthesis of Extended Aromatic and Heteroaromatic Systems

The development of large, conjugated aromatic and heteroaromatic systems is of great interest for applications in materials science, particularly for organic electronics. The reactive bromomethyl group of this compound makes it a candidate for use in building such extended systems through various cross-coupling reactions or nucleophilic substitution strategies. For instance, it could theoretically be used to connect multiple aromatic or heteroaromatic units, leading to the formation of novel ligands, organic dyes, or precursors to conductive polymers.

However, based on a comprehensive review of available scientific literature, specific examples of the use of this compound for the explicit purpose of synthesizing extended aromatic and heteroaromatic systems are not well-documented. The potential for such applications remains an area for future research exploration.

Design and Synthesis of Chemosensors and Molecular Probes

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a detectable change, such as a change in color or fluorescence. The design of a chemosensor typically involves integrating a recognition unit (a part of the molecule that binds the analyte) with a signaling unit (a fluorophore or chromophore). The 2-phenoxypyridine (B1581987) moiety has electronic properties that could be harnessed within a signaling unit. The bromomethyl group provides a convenient attachment point to link this signaling component to a recognition site. For example, it could be reacted with a receptor molecule designed to bind specific metal ions or anions. Upon binding of the analyte to the receptor, the electronic environment of the phenoxypyridine could be perturbed, leading to a measurable optical response.

Despite this potential, the scientific literature does not currently contain specific, published examples of chemosensors or molecular probes that have been synthesized directly from this compound. The application of this particular building block in the design of novel sensing systems is yet to be extensively reported.

Generation of Analogues for Chemical Biology Research

Chemical biology often involves the synthesis of analogues of known bioactive molecules to probe biological systems, identify protein targets, or develop new therapeutic agents. The 2-phenoxypyridine core is a structural motif found in some biologically active compounds. The ability to introduce this core structure into other molecules via the reactive bromomethyl handle makes this compound a potentially useful tool for creating such analogues. Researchers could use this compound to attach the phenoxypyridine group to various scaffolds to explore structure-activity relationships (SAR) or to develop chemical probes for target identification studies.

While the generation of analogues is a fundamental activity in chemical biology, specific research detailing the use of this compound for these purposes is not readily found in the current body of scientific publications. The utility of this compound in generating novel analogues for chemical biology research therefore represents an underexplored avenue of investigation.

Structure Activity Relationship Sar Principles in Phenoxypyridine Systems

Methodologies for Investigating Substituent Effects on Reactivity

The influence of substituents on the reactivity of phenoxypyridine scaffolds is investigated through a combination of experimental and computational methods. These approaches provide a quantitative and mechanistic understanding of how structural modifications modulate chemical behavior.

Experimental Techniques:

Kinetic Studies: The most direct method for quantifying reactivity is through kinetic analysis of reactions. For a molecule like 5-(bromomethyl)-2-phenoxypyridine, a common reaction studied is nucleophilic substitution at the benzylic carbon. By measuring the second-order rate constants (k_N) for reactions with a series of phenoxypyridines bearing different substituents, a quantitative scale of reactivity can be established. researchgate.net

Linear Free-Energy Relationships (LFERs): The Hammett equation is a cornerstone of LFERs, correlating reaction rates and equilibria with the electronic properties of meta- and para-substituents. libretexts.orgviu.ca A plot of the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ) yields a straight line. libretexts.org The slope of this line, the reaction constant (ρ), measures the sensitivity of the reaction to substituent effects. libretexts.orgsciepub.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a buildup of negative charge in the transition state. sciepub.com For pyridine (B92270) derivatives, ρ values have been determined for various reactions, such as the dissociation of pyridinium (B92312) ions. acs.org

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for monitoring the progress of a reaction, identifying products, and confirming structural assignments, which are essential prerequisites for accurate kinetic studies. nih.gov

Computational Approaches:

Quantum Chemistry Calculations: Methods such as Density Functional Theory (DFT) are powerful tools for modeling reaction pathways. mdpi.comnih.gov These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. This allows for the prediction of activation barriers and reaction rates, offering deep mechanistic insight. koreascience.kr

Molecular Electrostatic Potential (MESP): MESP maps are a computational tool that visualizes the electron density distribution of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical reactivity. nih.gov

| Methodology | Principle | Information Gained | Example Application |

|---|---|---|---|

| Kinetic Studies | Measures reaction rates under controlled conditions. | Quantitative reactivity data (rate constants). researchgate.net | Comparing hydrolysis rates of substituted ethyl benzoates. libretexts.org |

| Hammett Plots (LFER) | Correlates reaction rates with substituent electronic parameters (σ). libretexts.org | Sensitivity of a reaction to electronic effects (ρ value). acs.orgresearchgate.net | Assessing substituent effects on the basicity of pyridines. rsc.org |

| Computational Modeling (DFT) | Solves approximate forms of the Schrödinger equation to model molecular systems. koreascience.kr | Transition state structures, activation energies, reaction mechanisms. wikipedia.org | Modeling the oxidative addition of phenyl bromide to a catalyst. wikipedia.org |

| NMR Spectroscopy | Uses magnetic fields to probe the chemical environment of atomic nuclei. | Structural confirmation, reaction monitoring, conformational analysis (NOESY). nih.govlibretexts.org | Distinguishing between E/Z isomers via NOE correlations. scribd.com |

Analysis of Electronic and Steric Impacts on Chemical Interactions

The reactivity of this compound is primarily dictated by nucleophilic substitution at the CH₂Br group. The rate and success of this reaction are governed by the electronic and steric properties of the entire molecule, which can be fine-tuned by substituents.

Electronic Effects: These effects describe how substituents alter the distribution of electron density in a molecule, influencing its reactivity.

Inductive Effects: The pyridine nitrogen is strongly electron-withdrawing (-I effect), which decreases the electron density across the ring and at the attached bromomethyl group. This effect enhances the partial positive charge on the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups like alkyls (+I effect) would decrease reactivity. nih.gov

Quantitative Analysis: The Hammett substituent constant, σ, provides a numerical value for the electronic influence of a substituent from the meta or para position. libretexts.org A positive σ value indicates an electron-withdrawing group (e.g., -NO₂), while a negative value signifies an electron-donating group (e.g., -NH₂). sciepub.com

Steric Effects: These arise from the spatial arrangement of atoms, where bulky groups can physically impede a reaction. wikipedia.org

Steric Hindrance: In the context of this compound, a bulky substituent placed at the 6-position of the pyridine ring or the ortho-position of the phenoxy ring could hinder the approach of a nucleophile to the CH₂Br reaction center. This steric hindrance slows down the reaction rate. wikipedia.org The Hammett equation generally fails for ortho-substituents precisely because it does not account for these steric interactions. libretexts.org

| Substituent | Hammett Constant (σ_para) | Effect on Electrophilicity at CH₂Br | Predicted Impact on S_N2 Reactivity |

|---|---|---|---|

| -NO₂ | +0.78 | Strongly Increases | Strongly Accelerates |

| -CN | +0.66 | Strongly Increases | Strongly Accelerates |

| -Cl | +0.23 | Moderately Increases | Moderately Accelerates |

| -H | 0.00 | Baseline | Baseline |

| -CH₃ | -0.17 | Slightly Decreases | Slightly Decelerates |

| -OCH₃ | -0.27 | Decreases | Decelerates |

| -NH₂ | -0.66 | Strongly Decreases | Strongly Decelerates |

Data sourced from established substituent constant tables. sciepub.com

Conformational Analysis and its Influence on Molecular Functionality

The three-dimensional shape of this compound is not static. Rotation around the C(pyridine)–O–C(phenyl) ether linkage allows the molecule to adopt various conformations, and its preferred shape profoundly influences its functionality, particularly its ability to interact with biological targets.

Rotational Barriers and Preferred Conformations: The rotation about the C-O-C bonds is not entirely free due to steric repulsion between the ortho-hydrogens of the two aromatic rings. As a result, the molecule exists in a dynamic equilibrium of conformations. The most stable (lowest energy) conformation for diaryl ethers is typically a "skewed" or "twisted" arrangement, where the two rings are not in the same plane (non-coplanar). The planar conformation represents a higher-energy transition state. Computational studies on analogous molecules like phenylurea predict rotational barriers for the phenyl group to be around 2.4 kcal/mol. nih.gov

Methods for Conformational Analysis:

X-ray Crystallography: This technique provides a precise snapshot of the molecular conformation in the solid state, including bond lengths, bond angles, and the crucial dihedral angle between the rings. researchgate.netmdpi.com Crystal structures of related compounds have revealed non-planar geometries. nih.govintermediateorgchemistry.co.uk

NMR Spectroscopy: In solution, the Nuclear Overhauser Effect (NOE) is a powerful tool for determining which atoms are close in space (<5 Å). scribd.com A 2D NOESY experiment can reveal correlations between protons on the pyridine ring and the phenoxy ring, providing direct evidence of the preferred conformation(s) in a liquid environment. libretexts.org

Computational Chemistry: Potential Energy Surface (PES) scans can be performed by calculating the molecule's energy at various fixed dihedral angles. This allows for the mapping of low-energy conformers and the energy barriers to rotation between them, providing a detailed picture of the molecule's flexibility. nih.gov

| Molecular System | Method | Key Conformational Finding | Reference |

|---|---|---|---|

| Phenylurea | Computational (MP2) | Maximum rotational barrier for the phenyl group is 2.4 kcal/mol. | nih.gov |

| Rev1-CT protein complex with a phenazopyridine (B135373) derivative | X-ray Crystallography | Revealed an unexpected cis-configuration of the inhibitor in the binding site. | nih.gov |

| Substituted Biphenyls | General Knowledge | Steric hindrance between ortho-substituents leads to low rates of racemization (atropisomerism). | wikipedia.org |

| Generic Small Molecules | NMR (NOESY) | NOE occurs between atoms close in space, allowing for determination of 3D structure in solution. | scribd.com |

Mechanistic and Computational Investigations of 5 Bromomethyl 2 Phenoxypyridine Chemistry

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of 5-(bromomethyl)-2-phenoxypyridine is primarily dictated by the lability of the bromine atom on the methyl group, making it a versatile intermediate for introducing the 2-phenoxypyridin-5-ylmethyl moiety into various molecular scaffolds. Key transformations would likely involve nucleophilic substitution reactions.

For instance, in the synthesis of related compounds like 5-(azidomethyl)-2'-deoxyuridine, a crucial step involves the displacement of a bromo group by a nucleophile like lithium azide (B81097). nih.gov This occurs via an S(_N)2 mechanism, where the azide ion attacks the carbon atom of the bromomethyl group, leading to the departure of the bromide ion. A similar reactivity would be expected for this compound.

Furthermore, the pyridine (B92270) ring itself can influence the reaction. In some cases, pyridine derivatives can catalyze reactions involving bromomethyl carbonyl compounds by forming a pyridinium (B92312) intermediate, which then activates the bromomethyl group. researchgate.net

Table 1: Plausible Key Transformations of this compound and Their Mechanistic Hallmarks

| Transformation | Typical Reagents | Probable Mechanism | Key Mechanistic Features |

| Nucleophilic Substitution | Amines, Alcohols, Thiols, Azides, Cyanides | S(_N)2 | Inversion of stereochemistry (if chiral), second-order kinetics. |

| Grignard Reagent Formation | Magnesium | Radical mechanism | Formation of a highly reactive organometallic intermediate. |

| Williamson Ether Synthesis | Sodium or Potassium Alkoxides | S(_N)2 | Formation of an ether linkage. |

| Gabriel Synthesis | Potassium Phthalimide | S(_N)2 | Synthesis of primary amines. |

Computational Modeling for Reaction Pathway Prediction and Optimization

Computational modeling is an indispensable tool for predicting the most likely reaction pathways and optimizing reaction conditions. Techniques such as Density Functional Theory (DFT) are commonly employed to model reaction mechanisms.

For related systems, computational analyses have been used to screen for orthogonal reaction pairs and to understand how structural modifications, such as the introduction of electron-withdrawing groups, can reduce reaction barriers. nih.gov In the context of this compound, computational models could be used to:

Predict Reaction Barriers: Calculate the activation energies for different nucleophilic substitution pathways to determine the most favorable reaction conditions (e.g., temperature, solvent).

Analyze Transition States: Geometrically and energetically characterize the transition state structures to understand the steric and electronic factors governing the reaction rate.

Model Solvent Effects: Investigate the influence of different solvents on the reaction pathway, as solvation can significantly impact the stability of reactants, intermediates, and transition states. nih.gov

Advanced Theoretical Studies on Electronic Structure and Molecular Reactivity

Advanced theoretical studies provide fundamental insights into the electronic properties of a molecule, which in turn dictate its reactivity. For this compound, these studies would focus on understanding the distribution of electron density and the nature of its frontier molecular orbitals.

Key theoretical descriptors used to analyze reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. The energy and localization of the LUMO on the bromomethyl group would be of particular interest, as this is the site of nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic nature of the carbon atom attached to the bromine.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding and antibonding interactions within the molecule, such as the hyperconjugative effects that might stabilize the transition state of a reaction.

By applying these computational and theoretical methods, a comprehensive understanding of the chemical behavior of this compound can be achieved, enabling its effective use in the synthesis of more complex molecules.

Analytical and Spectroscopic Characterization of 5 Bromomethyl 2 Phenoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 5-(Bromomethyl)-2-phenoxypyridine and its derivatives in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, a detailed map of the molecule's connectivity can be constructed.

In a related compound, 5-bromo-2-methylpyridine, the proton NMR spectrum in CDCl₃ shows signals at δ 8.87 (s, 1H), 8.17 (m, 1H), 7.61 (m, 1H), and 2.55 (s, 3H) for the methyl protons. google.com This provides a reference for the expected chemical shifts of the pyridine (B92270) ring protons in a similar substitution pattern.

Furthermore, studies on phenazopyridine (B135373) derivatives have demonstrated the power of 1D and 2D NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, in combination with DFT calculations, to determine protonation sites and conformational preferences. This highlights the depth of structural information that can be obtained from comprehensive NMR analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself is not reported in the searched literature, data from analogous compounds offer valuable comparative insights.

For example, the crystal structure of 5-Bromo-5-bromomethyl-2-phenoxy-1,3,2-dioxaphosphorinan-2-one, which shares the bromomethyl and phenoxy moieties, reveals a chair conformation for the dioxaphosphorinane ring. In this structure, the phenoxy group is oriented axially. Such analyses of related structures can help predict the likely packing and conformational behavior of this compound in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, the expected molecular ion peak would confirm its elemental composition.

While specific mass spectral data for the target compound is not available, analysis of related structures provides an expectation of its fragmentation behavior. For instance, in a compound like 5-(Bromomethyl)-3-fluoro-2-methoxypyridine, fragmentation is expected to be dominated by the loss of the bromine atom (79.9 amu) and the bromomethyl group (93.9 amu). Similar fragmentation pathways would be anticipated for this compound, providing key structural clues.

Spectroscopic Techniques (UV/Vis, FTIR) for Electronic and Vibrational Characterization

Ultraviolet-visible (UV/Vis) and Fourier-transform infrared (FTIR) spectroscopy provide information about the electronic transitions and vibrational modes of a molecule, respectively.

The UV/Vis spectrum of a molecule like this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic pyridine and phenoxy rings. For example, the UV absorption spectrum of 2-fluoro-5-bromopyridine shows three distinct band systems identified as π→π* transitions. The first system has its 0,0 band located at 35,944 cm⁻¹.

FTIR spectroscopy would reveal the characteristic vibrational frequencies of the functional groups present in this compound. Key expected absorptions would include C-H stretching and bending vibrations for the aromatic rings and the methylene (B1212753) group, C-O stretching for the phenoxy ether linkage, C-N stretching for the pyridine ring, and a C-Br stretching vibration for the bromomethyl group. While a specific FTIR spectrum for the title compound is not provided in the search results, the analysis of related structures confirms the utility of this technique in identifying key functional moieties.

Emerging Research Directions and Future Outlook for 5 Bromomethyl 2 Phenoxypyridine

Development of Novel Catalytic Applications and Ligand Scaffolds

The 2-phenoxypyridine (B1581987) core of the molecule is a promising scaffold for the design of new ligands for transition metal catalysis. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenoxy group can act as a bidentate chelate, stabilizing metal centers and influencing their catalytic activity. The future in this area will likely focus on leveraging this structure for a range of catalytic reactions.

Research into related pyridine-based ligands has shown their efficacy in various catalytic processes. For instance, palladium complexes of imidazopyridine and 2-phenylpyridine (B120327) have been successfully employed in Suzuki coupling and C-H activation reactions, respectively. kfupm.edu.sarsc.org Similarly, 5-bromo-2-methoxypyridine (B44785) has been utilized as a ligand for biological receptors, indicating the potential for phenoxypyridine derivatives in bio-inorganic chemistry and drug design. chemicalbook.com The concept of redox-active ligands, which can participate in electron transfer processes during a catalytic cycle, is another exciting avenue. dntb.gov.ua The phenoxypyridine moiety, when coordinated to a metal center, could be designed to have redox activity, opening up new catalytic pathways. ed.ac.uk

The bromomethyl group at the 5-position is key to developing a library of new ligands. It serves as a highly reactive handle for post-synthetic modification. By reacting the bromomethyl group with various nucleophiles (e.g., phosphines, amines, thiols), a wide array of tailored ligands can be synthesized. This allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, optimizing their performance for specific catalytic transformations.

Table 1: Potential Catalytic Applications for 5-(Bromomethyl)-2-phenoxypyridine-Derived Ligands

| Catalytic Reaction | Potential Metal Center | Role of the Ligand Scaffold |

| Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Palladium, Nickel | Stabilizes the active catalytic species, influences reaction selectivity and efficiency. |

| C-H Activation/Functionalization | Palladium, Rhodium, Iridium | Acts as a directing group to facilitate regioselective C-H bond cleavage. |

| Asymmetric Catalysis | Chiral Transition Metals | The ligand can be made chiral to induce enantioselectivity in the products. |

| Polymerization | Titanium, Zirconium | Controls the polymer chain growth and microstructure. |

| CO2 Reduction | Rhenium, Cobalt | The ligand can modulate the redox potential of the metal center and stabilize key intermediates. nsf.gov |

Exploration of New Chemical Transformations for Diverse Molecular Syntheses

The reactivity of the bromomethyl group makes this compound a versatile intermediate for the synthesis of a wide range of complex organic molecules. The C-Br bond is readily cleaved, making the bromomethyl group an excellent electrophile for nucleophilic substitution reactions. vulcanchem.com This allows for the introduction of a variety of functional groups, leading to new molecular architectures.

Future research will likely explore the full scope of these transformations. For example, reaction with amines would yield aminomethyl derivatives, which are common pharmacophores. Reaction with thiols would lead to thiomethyl ethers, and reaction with carboxylates would produce esters. These transformations provide access to a diverse set of compounds with potential applications in medicinal chemistry and agrochemistry.

Beyond simple substitution, the bromomethyl group can participate in more complex reaction cascades. For instance, it can be used to form heterocyclic rings by intramolecular cyclization with a suitably positioned nucleophile. Furthermore, the pyridine ring itself can be functionalized through electrophilic aromatic substitution or through modern cross-coupling techniques. The development of one-pot or tandem reactions starting from this compound could streamline the synthesis of complex target molecules, making it a highly valuable building block for synthetic chemists.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagent/Catalyst | Product Class | Potential Applications |

| Nucleophilic Substitution | Amines, Alcohols, Thiols, Cyanide | Amines, Ethers, Thioethers, Nitriles | Pharmaceutical intermediates, fine chemicals |

| Williamson Ether Synthesis | Phenols, Alkoxides | Aryl/Alkyl Ethers | Organic synthesis building blocks |

| Grignard Reagent Formation | Magnesium | Organometallic Reagents | Carbon-carbon bond formation |

| Arbuzov Reaction | Trialkyl Phosphites | Phosphonates | Flame retardants, bioactive molecules |

| Suzuki Coupling (of the pyridine ring) | Arylboronic acids, Pd catalyst | Biaryl Derivatives | Materials science, medicinal chemistry |

Integration into Advanced Materials Science and Supramolecular Assembly

The rigid and aromatic nature of the 2-phenoxypyridine framework, combined with its potential for directed intermolecular interactions, makes it an attractive candidate for the development of advanced materials. The phenoxy and pyridine rings can engage in π-π stacking interactions, which are crucial for the self-assembly of ordered supramolecular structures. nih.govresearchgate.net The presence of both hydrogen bond acceptors (the pyridine nitrogen and the ether oxygen) and potential hydrogen bond donors (if further functionalized) allows for the rational design of hydrogen-bonded networks.

Future research in this area could focus on the synthesis of liquid crystals, where the elongated shape of the molecule could lead to the formation of mesophases. By attaching polymerizable groups to the molecule, for example via the bromomethyl handle, it could be incorporated into polymers to create materials with specific optical or electronic properties. The ability of the pyridine unit to coordinate to metal ions also opens the door to the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of applications, including gas storage, separation, and catalysis.

The study of the supramolecular chemistry of this compound and its derivatives will be essential to unlock their full potential in materials science. Understanding how these molecules pack in the solid state and how they self-assemble in solution will provide the foundation for the rational design of new materials with tailored properties. nih.govresearchgate.net

Table 3: Potential Applications in Materials Science and Supramolecular Assembly

| Application Area | Key Molecular Features | Resulting Material/System |

| Liquid Crystals | Anisotropic molecular shape, π-π stacking | Thermotropic or lyotropic liquid crystalline phases |

| Organic Light-Emitting Diodes (OLEDs) | Conjugated aromatic system, tunable electronic properties | Emissive or charge-transport layers in OLED devices |

| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen as a coordinating site | Porous materials for gas storage and separation |

| Supramolecular Gels | Hydrogen bonding, π-π stacking | Self-assembled fibrillar networks forming soft materials |

| Functional Polymers | Polymerizable group attached via the bromomethyl handle | Polymers with high refractive index or specific thermal properties |

Q & A

Q. What are the common synthetic routes for 5-(Bromomethyl)-2-phenoxypyridine, and how are they optimized for reproducibility?

Answer: The synthesis typically involves functionalization of pyridine derivatives. A plausible route is the bromination of 2-phenoxypyridine at the 5-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. For reproducibility:

- Key Steps :

- Optimization : Continuous flow reactors (as in analogous bromomethylpyridine syntheses) improve yield and scalability by enhancing heat/mass transfer .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Q. How is this compound utilized as a building block in organic synthesis?

Answer: The bromomethyl group serves as a versatile alkylating agent:

- Nucleophilic Substitution : React with amines, thiols, or alcohols to generate pyridine-based ligands or pharmacophores.

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents at the 5-position .

- Oxidation : Convert to aldehydes (e.g., via Kornblum oxidation) for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress elimination or dimerization during alkylation using this compound?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce nucleophilic competition.

- Base Choice : Mild bases (e.g., K2CO3) minimize base-induced elimination. Avoid strong bases like NaH unless necessary.

- Temperature : Low temperatures (0–25°C) slow elimination pathways. For example, alkylation of secondary amines proceeds efficiently at 25°C with 1.2 eq. of base .

- Monitoring : Real-time LC-MS detects dimerization byproducts early, enabling mid-reaction adjustments .

Q. What strategies enhance the metabolic stability of drug candidates derived from this compound?

Answer:

- Trifluoromethyl Analogs : Replace the phenoxy group with trifluoromethyl to improve lipophilicity and resistance to oxidative metabolism (see related compounds in ).

- Deuterium Incorporation : Substitute hydrogen atoms in the methylene (–CH2Br) group with deuterium to slow CYP450-mediated degradation.

- Prodrug Design : Mask reactive bromomethyl groups as ester or carbamate prodrugs for targeted release .

Q. How does the phenoxy group influence regioselectivity in cross-coupling reactions involving this compound?

Answer: The phenoxy group at the 2-position electronically deactivates the pyridine ring, directing coupling reactions (e.g., Suzuki) to the 5-bromomethyl site. Computational studies (DFT) show:

- Electron Density : Lower electron density at the 5-position due to inductive effects, favoring oxidative addition with palladium catalysts.

- Steric Effects : The ortho-phenoxy group hinders coupling at the 3- and 4-positions, ensuring regioselectivity .

Q. How should researchers address contradictions in reported reaction efficiencies for this compound derivatives?

Answer:

- Variable Analysis : Compare solvent systems (e.g., THF vs. DMF), catalyst loadings (Pd(PPh3)4 vs. XPhos), and substrate ratios across studies .

- Case Study : A 2024 study reported 75% yield in Suzuki coupling using Pd(OAc)2, while a 2025 study achieved 92% with PdCl2(dppf). The discrepancy arises from ligand-assisted stabilization of the Pd(0) intermediate .

- Mitigation : Standardize reaction protocols (e.g., glovebox conditions for air-sensitive catalysts) and validate with control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.